molecular formula C17H18O4 B177848 (E)-4-(3,4,5-Trimethoxystyryl)phenol CAS No. 116519-00-7

(E)-4-(3,4,5-Trimethoxystyryl)phenol

Cat. No.: B177848
CAS No.: 116519-00-7
M. Wt: 286.32 g/mol
InChI Key: PGNACKMMQGBVTN-UHFFFAOYSA-N
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Description

(E)-4-(3,4,5-Trimethoxystyryl)phenol is an organic compound characterized by the presence of a phenol group and a styryl group substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3,4,5-Trimethoxystyryl)phenol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-hydroxybenzaldehyde under basic conditions to form the corresponding styryl derivative. The reaction is often carried out using a base such as potassium carbonate in a solvent like ethanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

(E)-4-(3,4,5-Trimethoxystyryl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(3,4,5-Trimethoxystyryl)phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and antioxidant defense mechanisms.

Comparison with Similar Compounds

    Combretastatin A4: Another styryl phenol derivative known for its anti-cancer properties.

    Resveratrol: A naturally occurring stilbene with antioxidant and anti-inflammatory activities.

Comparison:

    Uniqueness: (E)-4-(3,4,5-Trimethoxystyryl)phenol is unique due to its specific substitution pattern with three methoxy groups, which can influence its chemical reactivity and biological activity.

    Similarities: Like Combretastatin A4 and Resveratrol, it exhibits potential therapeutic effects and can undergo similar types of chemical reactions.

Properties

IUPAC Name

4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNACKMMQGBVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326750
Record name 4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116519-00-7
Record name 4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical techniques were used to identify and characterize (E)-4-(3,4,5-Trimethoxystyryl)phenol in Parthenocissus laetevirens?

A1: The researchers utilized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/(-)ESI-MSn) to analyze polyphenol compounds in Parthenocissus laetevirens. [] Specifically, the presence of a characteristic fragment, C2H2O (42 Da), in the mass spectra, indicated the presence of a resorcinol ring. This fragment, along with comparison to reference standards, confirmed the identification of this compound. [] Further structural confirmation of the fragments was achieved using FTICR-MSn. []

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